molecular formula C12H12BrNO2 B13048541 7-Bromo-6-isopropoxyisoquinolin-4-OL

7-Bromo-6-isopropoxyisoquinolin-4-OL

Cat. No.: B13048541
M. Wt: 282.13 g/mol
InChI Key: BVYMTTCNINCQGP-UHFFFAOYSA-N
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Description

7-Bromo-6-isopropoxyisoquinolin-4-OL is a chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.14 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-isopropoxyisoquinolin-4-OL typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-isopropoxyisoquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-6-isopropoxyisoquinolin-4-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-6-isopropoxyisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-isopropoxyisoquinolin-4-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its isopropoxy group and bromine atom provide unique reactivity and potential for various applications in research and industry .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

7-bromo-6-propan-2-yloxyisoquinolin-4-ol

InChI

InChI=1S/C12H12BrNO2/c1-7(2)16-12-4-9-8(3-10(12)13)5-14-6-11(9)15/h3-7,15H,1-2H3

InChI Key

BVYMTTCNINCQGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=NC=C(C2=C1)O)Br

Origin of Product

United States

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